molecular formula C12H13BrO2 B8308825 6-Bromo-2-tetralone ethylene ketal

6-Bromo-2-tetralone ethylene ketal

Cat. No. B8308825
M. Wt: 269.13 g/mol
InChI Key: HGNTYOWZYSSTKE-UHFFFAOYSA-N
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Patent
US05840738

Procedure details

6-Bromo-2-tetralone ethylene ketal (2.2 g, 8.15 mmol) was dissolved in anhydrous THF (30 mL), cooled to -78° C. and treated with tert-butyllithium (12.05 mL, 20.4 mmol, 1.7M in pentane) under an atmosphere of nitrogen. After stirring for 30 minutes, anhydrous carbon dioxide gas was passed through the reaction mixture for 20 minutes at -78° C. The suspension was then allowed to warm to ambient temperature. The solution was quenched with water and acidified with 1N HCl, then extracted 2×EtOAc. The organic extracts were washed with brine, dried over Na2SO4 and concentrated in vacuo to a pale brown oil. The oily residue was applied to a silica flash chromatography column and eluted with 30%-50% EtOAC in hexanes to yield tetralone-6-carboxylic acid, ethylene ketal 1.06 g (55%) of a slowly crystallizing solid. NMR. MS.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
12.05 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1O[C:4]2([CH2:13][CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[C:9](Br)[CH:10]=3)[CH2:5]2)OC1.C([Li])(C)(C)C.[C:21](=[O:23])=[O:22].C1C[O:27]CC1>>[C:5]1(=[O:27])[C:6]2[C:11](=[CH:10][C:9]([C:21]([OH:23])=[O:22])=[CH:8][CH:7]=2)[CH2:12][CH2:13][CH2:4]1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C1COC2(CC3=CC=C(C=C3CC2)Br)O1
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
12.05 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solution was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted 2×EtOAc
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a pale brown oil
WASH
Type
WASH
Details
eluted with 30%-50% EtOAC in hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCCC2=CC(=CC=C12)C(=O)O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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